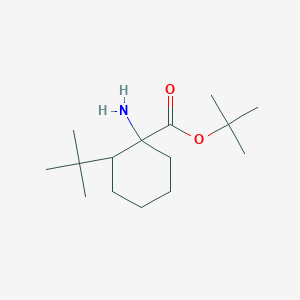
tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with tert-butyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with tert-butylamine under specific conditions to introduce the amino group. This is followed by the protection of the amino group using tert-butyl chloroformate to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclohexane: Lacks the amino and carboxylate groups, making it less reactive in certain chemical reactions.
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: A structurally similar compound with different ring systems and functional groups.
Uniqueness
tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C15H29NO2 |
|---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
tert-butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H29NO2/c1-13(2,3)11-9-7-8-10-15(11,16)12(17)18-14(4,5)6/h11H,7-10,16H2,1-6H3 |
InChI Key |
KZBADMSIKDVMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B13260961.png)

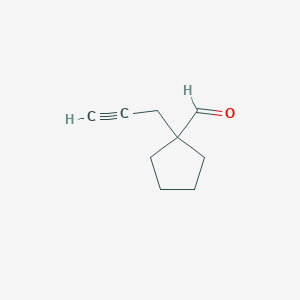
![2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13260977.png)
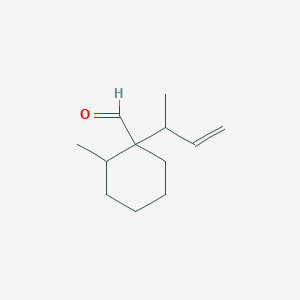
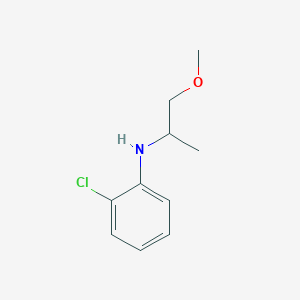


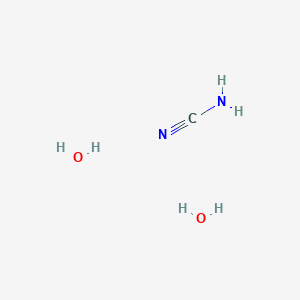
![N-[(3-methylphenyl)methyl]aniline](/img/structure/B13261032.png)
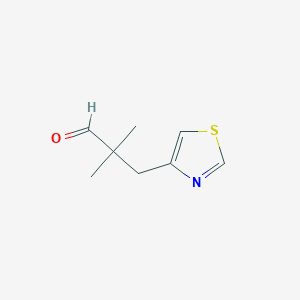
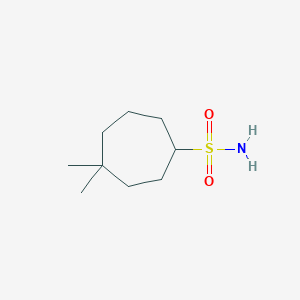

amine](/img/structure/B13261063.png)
